1-Ethoxy-2-pentoxybenzene
Description
1-Ethoxy-2-pentoxybenzene (C₁₂H₁₈O₂, MW: 194.27 g/mol) is an ortho-substituted benzene derivative featuring an ethoxy (-OCH₂CH₃) group at position 1 and a pentoxy (-O(CH₂)₄CH₃) group at position 2. This compound’s structural characteristics, including the electron-donating alkoxy substituents and their steric arrangement, influence its physicochemical properties, such as solubility, boiling point, and reactivity.
Properties
CAS No. |
431899-18-2 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-ethoxy-2-pentoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-3-5-8-11-15-13-10-7-6-9-12(13)14-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
GLVIMRBXUNCALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethoxy-2-pentoxybenzene typically involves the reaction of 1-bromo-2-pentoxybenzene with sodium ethoxide. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion displaces the bromide ion from the benzene ring, forming the desired product.
Industrial production methods for 1-Ethoxy-2-pentoxybenzene may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethoxy-2-pentoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of 1-Ethoxy-2-pentoxybenzene can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process generally leads to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using a mixture of concentrated nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring. Similarly, halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethoxy-2-pentoxybenzene has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its derivatives and metabolites.
Medicine: Research into the pharmacological properties of 1-Ethoxy-2-pentoxybenzene and its derivatives may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: In industrial applications, 1-Ethoxy-2-pentoxybenzene can be used as a solvent or as a precursor in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-pentoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, leading to different biological and chemical outcomes.
For example, in biological systems, the compound may interact with enzymes or receptors, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Chain Length and Position
The chain length and position of alkoxy groups significantly alter molecular properties. Key comparisons include:
1-Ethoxy-2-methoxybenzene (C₉H₁₂O₂, MW: 152.19 g/mol)
- Substituents: Ethoxy (position 1), methoxy (position 2).
- Properties: Shorter alkoxy chains result in lower molecular weight and reduced hydrophobicity compared to 1-Ethoxy-2-pentoxybenzene. This compound is utilized as an intermediate in fragrance synthesis and pharmaceuticals due to its moderate polarity .
1-Ethoxy-2-ethylbenzene (C₁₀H₁₄O, MW: 150.22 g/mol)
- Substituents: Ethoxy (position 1), ethyl (position 2).
- Properties: The ethyl group (non-oxygenated) reduces polarity, making this compound less water-soluble than alkoxy-substituted analogs. It serves as a high-purity reference material in analytical chemistry .
1-ETHYNYL-2-METHOXYBENZENE (C₉H₈O, MW: 132.16 g/mol)
Physicochemical Properties
The table below summarizes critical properties of selected analogs:
Key Observations :
- Chain Length Impact: Increasing alkoxy chain length (e.g., methoxy → pentoxy) elevates molecular weight, boiling point, and lipophilicity (LogP), enhancing suitability for non-polar applications.
- Substituent Type : Oxygen-containing groups (ethoxy, pentoxy) increase polarity compared to hydrocarbon substituents (ethyl, ethynyl), affecting solubility and reactivity.
Biological Activity
1-Ethoxy-2-pentoxybenzene, also known as CATEPE (CAS No. 17600-72-5), is a compound that has garnered attention for its potential biological activities, particularly in the context of its application as an internal electron donor in Ziegler-Natta polymerization. This article reviews the biological activity of this compound through various studies, highlighting its properties, mechanisms of action, and implications for future research.
Chemical Structure and Properties
1-Ethoxy-2-pentoxybenzene has the molecular formula and a molecular weight of approximately 210.28 g/mol. Its structure comprises an ethoxy group and a pentoxy group attached to a benzene ring, which contributes to its unique chemical behavior.
The primary biological activity associated with 1-ethoxy-2-pentoxybenzene is its role as an internal electron donor in catalytic processes. Research indicates that it enhances the efficiency of catalysts used in polymerization reactions by stabilizing the active species involved in these processes. This stabilization is crucial for improving the yield and quality of polymer products .
Toxicity and Safety Profile
A study assessing the toxicity of phenolic compounds, including derivatives like 1-ethoxy-2-pentoxybenzene, found that certain structural features influence their biological effects. The compound exhibited moderate toxicity towards specific organisms, suggesting a need for careful handling in industrial applications .
Case Studies
- Feeding Deterrence in Insects : Research involving the rice weevil (Sitophilus oryzae) demonstrated that synthetic phenol derivatives, including 1-ethoxy-2-pentoxybenzene, could act as feeding deterrents. The study indicated that compounds with longer alkyl chains showed increased deterrence, suggesting potential applications in pest control .
- Polymerization Efficiency : In Ziegler-Natta polymerization studies, 1-ethoxy-2-pentoxybenzene was tested as an internal electron donor. Results showed that it significantly improved catalyst performance and polymer properties compared to systems without this additive. This finding highlights its utility in enhancing industrial polymer production processes .
Comparative Biological Activity Table
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 1-ethoxy-2-pentoxybenzene. Potential areas of investigation include:
- Pharmacological Applications : Understanding whether this compound can be modified for therapeutic uses.
- Environmental Impact : Assessing the ecological effects of its use in agricultural applications.
- Mechanistic Studies : Delving deeper into the biochemical pathways influenced by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
